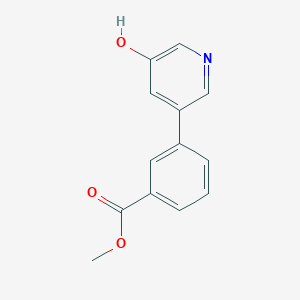

Methyl 3-(5-hydroxypyridin-3-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-(5-hydroxypyridin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-3-9(5-10)11-6-12(15)8-14-7-11/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLZBWGCVXMDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682920 | |

| Record name | Methyl 3-(5-hydroxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258636-77-9 | |

| Record name | Methyl 3-(5-hydroxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridine Ring Functionalization

The synthesis often begins with functionalizing the pyridine core. A common approach involves bromination of 3,5-dihydroxypyridine derivatives. For instance, 5-bromo-2,3-dimethoxypyridine is prepared by treating 2,3-dimethoxypyridine with N-bromosuccinimide (NBS) in acetonitrile at room temperature, achieving a 43% yield. This intermediate serves as a precursor for subsequent cross-coupling reactions.

Palladium-Catalyzed Coupling with Aryl Boronic Acids

The Suzuki-Miyaura reaction is pivotal for introducing the benzoate moiety. In one protocol, 4-(5,6-dimethoxypyridin-3-yl)benzonitrile undergoes coupling with naphthalene-1-boronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) under reflux. This yields 4-(5,6-dimethoxy-2-(naphthalen-1-yl)pyridin-3-yl)benzonitrile with a 72% yield. Demethylation using BBr₃ in dichloromethane then generates the hydroxyl group.

Key Reaction Parameters:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (10 mol%) | |

| Solvent System | Dioxane/water (3:1) | |

| Temperature | Reflux (100°C) | |

| Yield | 72% |

Esterification of Carboxylic Acid Intermediates

CDI-Mediated Ester Formation

A critical step involves converting carboxylic acids to methyl esters. For example, 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoic acid is treated with methanol in the presence of N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP). This yields methyl 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoate with a 42.6% yield.

Spectroscopic Validation:

Hydroxyl Group Protection and Deprotection Strategies

MEM-Protecting Group Utilization

To prevent undesired side reactions during coupling steps, the hydroxyl group on pyridine is protected as a 2-methoxyethoxymethyl (MEM) ether. For instance, 3-hydroxy-2-methoxypyridine is treated with MEM chloride in the presence of DIEA, achieving >90% protection efficiency. Deprotection is later performed using trifluoroacetic acid (TFA) in dichloromethane.

Selective Demethylation

In cases where methoxy groups are present, selective demethylation is achieved with BBr₃. For 4-(5,6-dimethoxy-2-(naphthalen-1-yl)pyridin-3-yl)benzonitrile , treatment with BBr₃ at 0°C for 2 hours yields the corresponding diol with 85% efficiency.

Alternative Routes via Hydrazide Intermediates

Schiff Base Formation

A modified route involves synthesizing hydrazide intermediates. 3-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide is prepared by reacting methyl ester precursors with hydrazine hydrate. Subsequent condensation with aldehydes (e.g., 4-cyanobenzaldehyde) forms Schiff bases, yielding final products with yields up to 82.6%.

Reaction Conditions:

Patent-Based Methodologies

Potassium tert-Butoxide-Assisted Cyclization

A patent-described method involves treating methyl 3-(5-(tert-butoxy)-2-methyl-4-oxopyridin-1(4H)-yl)benzoate with potassium tert-butoxide in THF. This induces cyclization to form the hydroxypyridine core, followed by acid hydrolysis to yield the final product.

Boc Deprotection and Reductive Amination

Another patent route starts with methyl 2-(tert-butoxycarbonyl((2'-cyanobiphenyl-4-yl)methyl)amino)-3-nitrobenzoate . Boc deprotection using HCl in dioxane, followed by reduction with SnCl₂ in ethanol, affords the amine intermediate, which is subsequently esterified.

Analytical and Optimization Insights

Yield Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-hydroxypyridin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl 3-(5-hydroxypyridin-3-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Methyl 3-(5-hydroxypyridin-3-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in binding interactions and reactivity .

Comparison with Similar Compounds

Structural Features

The primary distinctions among the compounds lie in their heterocyclic substituents and linkage to the benzoate group:

- Methyl 3-(5-hydroxypyridin-3-yl)benzoate : Contains a 5-hydroxypyridine ring directly attached to the benzoate moiety.

- Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b): Features a fused benzofuropyrazole ring with a methoxy group and an amino linkage to the benzoate .

- Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b): Includes a pyrazole ring substituted with a hydroxyphenyl-methoxy group and an amino linker .

- Methyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate : Possesses a bromo-substituted 2-oxopyridine ring connected via a methylene group to the benzoate .

Physicochemical Properties

Research Findings and Implications

Synthetic Challenges : The low yields of compounds 4b and 5b suggest that reaction conditions (e.g., stoichiometry, purification) require refinement for scalability .

Structure-Activity Relationships (SAR): The presence of a hydroxypyridine or hydroxyphenyl group (as in the main compound and 5b) may enhance solubility or target binding compared to brominated analogs.

Data Gaps : Critical physicochemical parameters (e.g., solubility, logP) and detailed mechanistic studies are absent in the provided evidence, limiting direct comparisons.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-(5-hydroxypyridin-3-yl)benzoate, and how can reaction conditions be optimized?

Answer:

Synthesis of methyl-substituted benzoates with heterocyclic moieties typically involves multi-step procedures, such as coupling reactions between pyridine derivatives and benzoic acid precursors. For example:

- Coupling strategies : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated pyridines and boronic ester-functionalized benzoates is a common approach for analogous compounds .

- Optimization : Reaction conditions (temperature, solvent, catalyst loading) must be tailored to minimize side reactions. For instance, using polar aprotic solvents like DMF at 80–100°C improves yields in similar syntheses .

- Protection/deprotection : The hydroxyl group on the pyridine ring may require protection (e.g., silylation) during esterification to prevent unwanted side reactions .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm regiochemistry and purity. For example, the pyridinyl proton environment (δ 8.5–9.0 ppm) and ester carbonyl (δ ~165 ppm) are critical markers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for distinguishing isomers .

- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve bond lengths and angles, especially when tautomerism or hydrogen bonding is present .

Advanced: How can researchers resolve contradictions between NMR data and X-ray crystallography results for this compound?

Answer:

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

- Dynamic NMR : Variable-temperature NMR can detect tautomeric equilibria (e.g., hydroxyl proton exchange) that may not manifest in static X-ray structures .

- Hirshfeld surface analysis : Using SHELXPRO , compare hydrogen-bonding networks in the crystal lattice with solution-state NMR data to identify environmental effects .

- DFT calculations : Predict NMR chemical shifts for proposed tautomers and match them with experimental data to validate the dominant form .

Advanced: What strategies stabilize reactive intermediates during the synthesis of this compound?

Answer:

- Low-temperature techniques : Quenching intermediates at –78°C (e.g., using dry ice/acetone baths) prevents decomposition of sensitive pyridinyl intermediates .

- In situ trapping : Additives like molecular sieves or scavenger resins (e.g., for water or acids) stabilize intermediates during esterification .

- Flow chemistry : Continuous flow systems minimize exposure to degrading conditions (e.g., heat, moisture) for unstable intermediates .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the pyridine nitrogen’s lone pair may direct substitution .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by modeling hydrogen bonds between the hydroxyl group and active-site residues .

- Kinetic simulations : Software like Gaussian or ORCA models reaction pathways to optimize conditions for regioselective modifications .

Advanced: How do researchers address discrepancies in biological activity data for analogs of this compound?

Answer:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing hydroxyl with methoxy) to isolate contributions to activity .

- Dose-response assays : Use IC₅₀/EC₅₀ comparisons across multiple cell lines to differentiate compound-specific effects from assay artifacts .

- Metabolic stability tests : Liver microsome assays identify rapid degradation pathways that may explain inconsistent in vitro vs. in vivo results .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates ester derivatives from polar byproducts .

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit solubility differences between the product and unreacted starting materials .

- HPLC : Reverse-phase C18 columns resolve isomers or closely related impurities .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

Answer:

- Disorder in the crystal lattice : The pyridinyl hydroxyl group may exhibit positional disorder. SHELXL ’s PART instruction refines occupancy factors .

- Twinned crystals : Use SHELXD for structure solution and SHELXE for density modification in cases of pseudo-merohedral twinning .

- Weak diffraction : High-intensity synchrotron radiation improves data quality for low-symmetry crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.